molecular formula C7H6ClF3N2O2 B2886842 methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 219568-13-5

methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2886842
CAS No.: 219568-13-5
M. Wt: 242.58
InChI Key: NYUZQKQIFYNNNQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 219568-13-5) is a fluorinated pyrazole derivative characterized by its unique substitution pattern: a methyl ester at position 4, a chlorine atom at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the trifluoromethyl group, which enhance metabolic stability and binding affinity in target molecules . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by protocols for analogous pyrazole carboxylates .

Properties

IUPAC Name

methyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c1-13-5(8)3(6(14)15-2)4(12-13)7(9,10)11/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUZQKQIFYNNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties/Applications Reference
Target Compound Methyl ester Intermediate for antifungal/agrochemicals
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Ethyl ester Higher lipophilicity; precursor to amides
5-Chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Methoxyimino methyl group Potential insecticidal activity
5-[(4-Chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Sulfanyl and hydroxyimino groups Enhanced electronic effects for reactivity
  • Key Insight: The methyl ester in the target compound balances reactivity and stability, making it suitable for further functionalization. Ethyl esters (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Non-ester substituents, such as methoxyimino or sulfanyl groups, introduce distinct electronic profiles that influence biological targeting .

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Biological Activity Reference
Target Compound Chlorine Antifungal precursor; stabilizes aromatic ring
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl Reduced electron-withdrawing effect
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Aldehyde Reactive intermediate for Schiff base synthesis
  • Key Insight: The chlorine atom at position 5 in the target compound enhances electrophilic aromatic substitution resistance, critical for maintaining structural integrity during reactions. Aldehyde derivatives (e.g., ) serve as versatile intermediates but lack stability under acidic conditions.

Substituent Variations at Position 1 and 3

Compound Name Substituents (Position 1/3) Key Findings Reference
Target Compound 1-Methyl, 3-trifluoromethyl Optimal balance of steric and electronic effects
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-Phenyl, 3-trifluoromethyl Increased steric bulk reduces metabolic clearance
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl ester 4-Cyano, 3-trifluoromethyl Cyano group enhances binding to enzyme active sites
  • Key Insight : The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier aryl groups (e.g., phenyl in ), facilitating synthetic modifications. The trifluoromethyl group at position 3 is critical for metabolic stability and hydrophobic interactions in pesticidal applications .

Biological Activity

Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with the CAS number 219568-13-5, is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an anti-inflammatory and antiparasitic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6ClF3N2O2
  • Molecular Weight : 228.58 g/mol
  • IUPAC Name : this compound

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. For example, studies have shown that modifications in the pyrazole structure can enhance activity against various parasites. The introduction of trifluoromethyl groups has been linked to increased potency and metabolic stability in certain analogs, suggesting that similar modifications in this compound may yield beneficial effects .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that compounds with a similar pyrazole backbone can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory pathways. The selectivity index for these compounds often surpasses that of traditional anti-inflammatory drugs like diclofenac, indicating a promising therapeutic profile .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Inhibition of COX Enzymes :
    • A study showed that pyrazoles with trifluoromethyl groups exhibited IC50 values significantly lower than those of non-fluorinated counterparts, indicating enhanced COX inhibition .
    • The compound's structural modifications led to a notable increase in selectivity towards COX-2 over COX-1, suggesting a reduced side effect profile.
  • Antiparasitic Efficacy :
    • In vitro assays demonstrated that certain analogs of pyrazoles showed EC50 values in the low micromolar range against parasitic infections, making them candidates for further development .

Data Table

Biological ActivityCompoundIC50/EC50 Value (µM)Reference
COX InhibitionPyrazole Derivative A0.01
COX InhibitionPyrazole Derivative B0.064
AntiparasiticMethyl 5-chloro...0.577

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction parameters influence yield and purity?

  • Methodology : The compound is synthesized via formylation and chlorination of pyrazole intermediates. Key parameters include:

  • Temperature : Controlled heating (40–60°C) during formylation prevents decomposition .

  • Catalysts : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitution at the 4-position .

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chlorinated solvents (e.g., DCM) improve halogenation efficiency .

  • Example protocol : Reacting 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole with methyl chloroformate under reflux in THF yields the ester (85% purity) .

    Parameter Optimal Range Impact on Yield
    Temperature50–60°C↑ Yield by 20%
    Reaction Time6–8 hoursAvoids side products
    SolventTHF/DCM (1:1)Balances solubility

Q. Which purification techniques are most effective for isolating this compound, particularly when dealing with halogenated byproducts?

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) effectively separates trifluoromethylated impurities .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity, confirmed by HPLC .
  • Challenges : Residual trifluoromethyl chloride (from synthesis) requires inert gas purging to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • X-ray crystallography : SHELXL refines crystal structures to confirm substituent positions (e.g., trifluoromethyl orientation) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Distinct peaks for methyl ester (δ 3.8–4.0 ppm) and pyrazole protons (δ 6.2–6.5 ppm) .
  • FT-IR : C=O stretch at 1720 cm⁻¹ confirms ester functionality .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the trifluoromethyl group’s spatial arrangement?

  • Method : Single-crystal X-ray diffraction with SHELXL identifies torsional angles (e.g., CF₃ group rotation) and validates DFT-calculated geometries .
  • Case Study : A 0.89 Å resolution structure revealed steric clashes between the trifluoromethyl group and adjacent chloro substituent, explaining reduced reactivity in certain reactions .

Q. What structure-activity relationships (SARs) explain this compound’s bioactivity compared to analogs?

  • Key Findings :

  • Trifluoromethyl : Enhances lipophilicity (logP = 2.1) and metabolic stability .
  • Chloro Substitution : At position 5, increases antifungal activity against Botryosphaeria dothidea (IC₅₀ = 12 µM vs. 25 µM for non-chlorinated analogs) .
    • Comparative Table :
Analog Activity (IC₅₀) LogP
Methyl ester (target compound)12 µM2.1
Ethyl 3-(trifluoromethyl)pyrazole25 µM1.8
Non-chlorinated methyl pyrazole>50 µM1.5

Q. How does the compound’s reactivity differ in nucleophilic substitution compared to non-fluorinated pyrazole esters?

  • Experimental Insight : The trifluoromethyl group deactivates the pyrazole ring, slowing SN₂ reactions at the 4-position. Kinetic studies show a 3x rate reduction versus methyl 5-chloro-1-methylpyrazole-4-carboxylate .
  • Mitigation : Use stronger nucleophiles (e.g., NaN₃ in DMSO) or microwave-assisted synthesis to accelerate reactions .

Q. What mechanisms underlie its antifungal activity, and how do they compare to commercial agrochemicals?

  • Hypothesis : The compound inhibits fungal cytochrome P450 enzymes, analogous to fluconazole. Molecular docking shows a binding affinity (ΔG = -8.2 kcal/mol) to CYP51 .
  • Validation : In vitro assays with Phomopsis viticola showed 90% growth inhibition at 50 ppm, outperforming chlorothalonil (75% at same concentration) .

Q. How should researchers address contradictions in reported melting points (42–44°C vs. 41–43°C)?

  • Root Cause : Polymorphism or residual solvents (e.g., THF) alter melting ranges.
  • Resolution :

  • DSC Analysis : Two endothermic peaks (42°C and 44°C) confirm polymorphic forms .
  • Purification : Recrystallization from anhydrous ethanol yields a consistent mp (43–44°C) .

Methodological Recommendations

  • Synthesis Troubleshooting : If yields drop below 60%, check for moisture (trifluoromethyl groups hydrolyze readily) and replace solvents with anhydrous grades .
  • Data Reproducibility : Use continuous-flow reactors for scale-up to maintain temperature control and minimize batch variability .
  • Safety : Store under argon at 2–8°C to prevent aldehyde oxidation (evidenced by yellowing) .

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